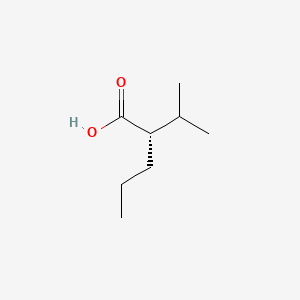

Pentanoic acid, 2-(1-methylethyl)-, (2S)-

Description

Significance of Branched-Chain Carboxylic Acids with Chiral Centers

Branched-chain carboxylic acids are a class of organic compounds that feature a carbon chain with one or more alkyl branches. This structural feature distinguishes them from their linear counterparts, leading to different physical and chemical properties. The introduction of a chiral center, a carbon atom attached to four different substituent groups, into a branched-chain carboxylic acid, as is the case with Pentanoic acid, 2-(1-methylethyl)-, (2S)-, adds another layer of complexity and specificity.

The presence of a chiral center gives rise to enantiomers, which are non-superimposable mirror images of each other. These stereoisomers often exhibit different biological activities, a phenomenon that is of paramount importance in pharmacology and biochemistry. The specific three-dimensional arrangement of atoms in a chiral molecule can dictate how it interacts with biological macromolecules such as enzymes and receptors, which are themselves chiral.

The Role of Stereochemistry in Biological Activity and Synthetic Pathways of Chiral Branched Fatty Acids

Stereochemistry plays a pivotal role in the biological activity of chiral compounds. The differential effects of enantiomers are well-documented, with one enantiomer often being responsible for the desired therapeutic effect, while the other may be less active, inactive, or in some cases, contribute to undesirable side effects. This stereoselectivity arises from the specific interactions between the chiral drug molecule and its biological target.

A pertinent example of the profound impact of stereochemistry can be found in studies of analogues of valproic acid. For instance, research on the enantiomers of 2-n-propyl-4-pentynoic acid, a highly teratogenic analogue of valproic acid, revealed a significant difference in their biological effects. The (S)-enantiomer was found to be 7.5 times more teratogenic than its (R)-counterpart in mice. nih.gov This stark contrast underscores how a subtle change in the three-dimensional arrangement of atoms can dramatically alter the biological outcome. Such findings highlight the critical need for stereospecific synthesis and the evaluation of individual enantiomers in drug development and safety assessment.

The synthesis of a specific enantiomer, such as Pentanoic acid, 2-(1-methylethyl)-, (2S)-, requires enantioselective synthetic methods. These methods are designed to produce a single enantiomer in high purity, avoiding the formation of the other. The development of such synthetic routes is a significant area of research in organic chemistry, as it allows for the detailed investigation of the properties and activities of individual stereoisomers.

Overview of Current Research Trajectories Involving Pentanoic acid, 2-(1-methylethyl)-, (2S)-

Current research interest in Pentanoic acid, 2-(1-methylethyl)-, (2S)- primarily stems from its relationship with valproic acid. As a known impurity, designated as Valproic Acid Impurity C, its presence in pharmaceutical formulations of valproic acid is a matter of quality control and regulatory concern. synzeal.com The stereoselective teratogenicity observed in valproic acid analogues elevates the importance of understanding the biological profiles of its chiral impurities. nih.gov

Consequently, a significant trajectory of research involves the development of analytical methods to detect and quantify the (2S)-enantiomer in bulk valproic acid and its dosage forms. The availability of this compound as a reference standard facilitates such analytical work. sigmaaldrich.comlgcstandards.com

While direct research into the therapeutic potential of Pentanoic acid, 2-(1-methylethyl)-, (2S)- is not as extensive as for its parent compound, the principle of stereospecificity in drug action suggests that it may possess a unique biological activity profile. The study of the racemic mixture of 2-isopropyl pentanoic acid has shown that it can induce apoptosis in cancer cells, hinting at potential applications in oncology. However, further research is needed to delineate the specific contribution of the (2S)-enantiomer to this effect.

Future research is likely to focus on the following areas:

Comparative Biological Evaluation: Detailed studies comparing the pharmacological and toxicological profiles of the (S)- and (R)-enantiomers of 2-isopropylpentanoic acid are warranted to fully understand the implications of this chiral impurity.

Enantioselective Synthesis: The development of more efficient and scalable methods for the enantioselective synthesis of Pentanoic acid, 2-(1-methylethyl)-, (2S)- will be crucial for its further investigation.

Interaction with Biological Targets: Investigating the specific interactions of the (2S)-enantiomer with enzymes and receptors, particularly those targeted by valproic acid, could provide insights into its potential biological effects.

Data Tables

Table 1: Chemical Identifiers for Pentanoic acid, 2-(1-methylethyl)-, (2S)-

| Identifier | Value |

|---|---|

| IUPAC Name | (2S)-2-(1-methylethyl)pentanoic acid |

| Synonyms | (S)-2-isopropylpentanoic acid, (S)-2-isopropylvaleric acid |

| CAS Number | 247182-97-4 |

| Molecular Formula | C8H16O2 |

Table 2: Stereospecific Teratogenicity of a Valproic Acid Analogue (2-n-propyl-4-pentynoic acid) in Mice

| Enantiomer | Relative Teratogenic Potency |

|---|---|

| (S)-enantiomer | 7.5 times more potent than (R)-enantiomer |

| (R)-enantiomer | Baseline |

Data from a study on a valproic acid analogue, highlighting the importance of stereochemistry. nih.gov

Structure

3D Structure

Properties

CAS No. |

247182-97-4 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(2S)-2-propan-2-ylpentanoic acid |

InChI |

InChI=1S/C8H16O2/c1-4-5-7(6(2)3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1 |

InChI Key |

ODPKTGAWWHZBOY-ZETCQYMHSA-N |

Isomeric SMILES |

CCC[C@@H](C(C)C)C(=O)O |

Canonical SMILES |

CCCC(C(C)C)C(=O)O |

Origin of Product |

United States |

Enantioselective Synthesis and Advanced Derivatization Strategies for Pentanoic Acid, 2 1 Methylethyl , 2s

Methodologies for Enantioselective Synthesis of Pentanoic acid, 2-(1-methylethyl)-, (2S)-

The synthesis of enantiomerically pure Pentanoic acid, 2-(1-methylethyl)-, (2S)- can be achieved through several strategic approaches, each leveraging different principles of stereochemical control.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in acylation and alkylation reactions. The underlying principle involves the temporary attachment of a chiral molecule to a prochiral substrate, which directs subsequent reactions to occur on a specific face of the molecule, thereby creating a new stereocenter with a predictable configuration. After the desired transformation, the auxiliary is cleaved and can often be recovered.

A prominent example of this strategy is the use of Evans' oxazolidinone auxiliaries. In a typical sequence for the synthesis of Pentanoic acid, 2-(1-methylethyl)-, (2S)-, the chiral oxazolidinone is first acylated with pentanoyl chloride to form an N-acyl oxazolidinone. This intermediate is then enolized with a suitable base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The subsequent alkylation of this enolate with an isopropyl halide proceeds with high diastereoselectivity, dictated by the steric hindrance of the chiral auxiliary. Finally, removal of the auxiliary via hydrolysis yields the desired (2S)-2-isopropylpentanoic acid.

The diastereoselectivity of the alkylation step is often very high, as illustrated in the following table:

| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (dr) |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Isopropyl iodide | LDA | >95:5 |

| (S)-4-benzyloxazolidin-2-one | Isopropyl bromide | NaHMDS | >93:7 |

This table represents typical diastereoselectivities observed in asymmetric alkylations using Evans' auxiliaries for similar substrates.

Enzymatic Resolution Techniques for Enantiopure Pentanoic acid, 2-(1-methylethyl)-, (2S)-

Enzymatic resolution offers a green and highly selective alternative for obtaining enantiopure compounds. This technique relies on the ability of enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

For the resolution of racemic 2-isopropylpentanoic acid, a common approach is the lipase-catalyzed esterification or hydrolysis. In a kinetic resolution scenario, the racemic acid is subjected to esterification with an alcohol in the presence of a lipase, such as Candida antarctica lipase B (CALB). The enzyme will preferentially catalyze the esterification of one enantiomer, for instance, the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted acid. The resulting ester and the unreacted acid can then be separated. Conversely, enzymatic hydrolysis of a racemic ester of 2-isopropylpentanoic acid can also be employed, where the enzyme selectively hydrolyzes one ester enantiomer to the corresponding acid.

The efficiency of such resolutions is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.

| Enzyme | Reaction | Solvent | Enantiomeric Ratio (E) |

| Candida antarctica lipase B (CALB) | Esterification with n-butanol | Hexane | >100 |

| Pseudomonas cepacia lipase (PSL) | Hydrolysis of methyl ester | Phosphate buffer/Toluene | >50 |

This table illustrates typical E-values for lipase-catalyzed resolutions of α-substituted carboxylic acids.

Asymmetric Catalysis in the Production of Pentanoic acid, 2-(1-methylethyl)-, (2S)-

Asymmetric catalysis provides a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. One potential route to Pentanoic acid, 2-(1-methylethyl)-, (2S)- via this strategy is through the asymmetric hydrogenation of a prochiral olefin precursor, such as 2-isopropyl-2-pentenoic acid.

In this process, a chiral transition metal catalyst, often based on rhodium or ruthenium complexed with a chiral phosphine ligand (e.g., BINAP), is used to deliver hydrogen to one face of the double bond preferentially. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

| Catalyst Precursor | Chiral Ligand | Solvent | Enantiomeric Excess (ee) |

| [Rh(COD)₂]BF₄ | (S)-BINAP | Methanol | >95% |

| Ru(OAc)₂ | (S)-MeO-BIPHEP | Ethanol | >92% |

This table shows representative enantioselectivities for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids.

Another asymmetric catalytic approach involves the enantioselective conjugate addition of an isopropyl nucleophile to a pentenoate derivative, controlled by a chiral catalyst.

Decarboxylation of Malonic Acid Derivatives in the Synthesis of Pentanoic acid, 2-(1-methylethyl)-, (2S)-

The synthesis of α-substituted carboxylic acids via the alkylation of malonic esters followed by hydrolysis and decarboxylation is a classic method. To adapt this for an enantioselective synthesis of Pentanoic acid, 2-(1-methylethyl)-, (2S)-, a chiral element must be introduced.

One strategy involves the asymmetric decarboxylation of a disubstituted malonic acid, such as isopropyl(propyl)malonic acid, in the presence of a chiral catalyst or enzyme. Certain enzymes, known as decarboxylases, can catalyze the removal of a carboxyl group with high stereoselectivity.

Alternatively, a diastereoselective approach can be employed where a malonic acid half-ester is coupled with a chiral auxiliary. Subsequent alkylation with an isopropyl halide, followed by hydrolysis and decarboxylation, would yield the target acid. The stereochemical outcome of the final product is determined by the configuration of the chiral auxiliary used.

Chemical Reactivity and Functional Group Transformations of Pentanoic acid, 2-(1-methylethyl)-, (2S)-

The presence of the carboxylic acid functionality and the adjacent stereocenter in Pentanoic acid, 2-(1-methylethyl)-, (2S)- allows for a variety of chemical transformations, particularly oxidation reactions.

Oxidation Reactions and Product Characterization

The oxidation of branched-chain carboxylic acids can lead to a variety of products, depending on the oxidant and reaction conditions. The tertiary C-H bond at the isopropyl group is a potential site for oxidation.

Hydroxylation of the tertiary carbon of the isopropyl group would lead to the formation of 2-((1-hydroxy-1-methylethyl)pentanoic acid. This transformation can be achieved using strong oxidizing agents. The characterization of such a product would involve spectroscopic methods. For instance, in ¹H NMR spectroscopy, the disappearance of the methine proton of the isopropyl group and the appearance of a new singlet for the two methyl groups would be indicative of this transformation. In ¹³C NMR, a new quaternary carbon signal corresponding to the hydroxyl-bearing carbon would be observed. Infrared (IR) spectroscopy would show a broad O-H stretching band in addition to the carboxylic acid O-H and C=O stretches.

Further oxidation could lead to cleavage of the carbon-carbon bond. The products would depend on the specific oxidative cleavage conditions employed.

| Oxidation Reagent | Potential Major Product | Key Characterization Features |

| Potassium Permanganate (strong) | 2-((1-hydroxy-1-methylethyl)pentanoic acid | IR: Broad O-H stretch; ¹H NMR: Absence of isopropyl methine, singlet for two methyls; ¹³C NMR: Quaternary carbon signal in the 70-80 ppm range. |

| Fenton's Reagent (Fe²⁺/H₂O₂) | 2-((1-hydroxy-1-methylethyl)pentanoic acid | Similar to above. |

This table outlines potential oxidation products and their key spectroscopic signatures based on general reactivity patterns of branched-chain carboxylic acids.

Reduction Reactions and Product Characterization

The reduction of the carboxylic acid moiety in (2S)-2-isopropylpentanoic acid affords the corresponding primary alcohol, (2S)-2-isopropylpentan-1-ol. This transformation is a fundamental reaction in organic synthesis, effectively converting a planar carbonyl group into a tetrahedral chiral center bearing a hydroxyl group.

Standard laboratory procedures for this reduction typically employ powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. Alternatively, borane complexes, such as borane-tetrahydrofuran (BH₃·THF), can be used, which offer a milder and often more selective option for reducing carboxylic acids in the presence of other reducible functional groups.

Another sophisticated method involves the conversion of the carboxylic acid to an amide derivative, which is then reduced. For instance, coupling (2S)-2-isopropylpentanoic acid with a chiral auxiliary like pseudoephenamine creates a chiral amide. This intermediate can then be reduced to the primary alcohol using reagents like lithium amidotrihydroborate (LAB), a transformation that proceeds in high yield while preserving the stereochemical integrity of the α-carbon center. nih.gov

The primary product of these reactions is (2S)-2-isopropylpentan-1-ol. nih.gov Characterization of this product would rely on standard spectroscopic techniques. Infrared (IR) spectroscopy would confirm the disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid, and the appearance of a characteristic broad O-H stretch for the alcohol around 3200-3600 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy would show the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the CH₂-OH group, including a distinctive signal for the hydroxyl proton and diastereotopic protons on the carbon bearing the hydroxyl group.

Table 1: Expected Spectroscopic Data for Reduction Product

| Compound Name | Molecular Formula | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) |

| (2S)-2-isopropylpentan-1-ol | C₈H₁₈O | ~3300 (O-H stretch, broad), ~2960 (C-H stretch) | ~3.5 (d, 2H, -CH₂OH), ~2.0 (s, 1H, -OH), signals for alkyl protons |

Substitution Reactions and Halogenated Derivative Formation

Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry, allowing for the conversion of the hydroxyl group into a variety of other functionalities. A key step in activating the carboxylic acid for substitution is its conversion to a more reactive derivative, such as an acyl halide.

The formation of a halogenated derivative, specifically an acyl chloride like (2S)-2-isopropylpentanoyl chloride, is readily achieved by treating (2S)-2-isopropylpentanoic acid with thionyl chloride (SOCl₂). ispub.com This reaction is efficient and produces gaseous byproducts (SO₂ and HCl), which simplifies purification. Other halogenating agents like phosphorus pentachloride (PCl₅) or oxalyl chloride can also be employed.

The resulting (2S)-2-isopropylpentanoyl chloride is a highly reactive intermediate. The chloride ion is an excellent leaving group, making the acyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This intermediate serves as a crucial precursor for the synthesis of esters, amides, and other derivatives, as the substitution of the chloride is often more facile than the direct substitution of the hydroxyl group of the parent carboxylic acid. ispub.com

Esterification and Amidation of Pentanoic acid, 2-(1-methylethyl)-, (2S)-

The synthesis of ester and amide derivatives from (2S)-2-isopropylpentanoic acid is critical for modulating its physicochemical properties, such as lipophilicity, and for exploring its biological activity.

Esterification: Esters can be synthesized directly from the carboxylic acid through Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis, typically with a strong acid like sulfuric acid. This is an equilibrium process, and the yield can be improved by removing water as it is formed. A more efficient and common method involves the two-step process via the acyl chloride intermediate described in section 2.2.3. The highly reactive (2S)-2-isopropylpentanoyl chloride will readily react with primary or secondary alcohols in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to afford the corresponding ester in high yield.

Amidation: Amide derivatives are similarly synthesized. While direct reaction between a carboxylic acid and an amine requires very high temperatures, the use of coupling reagents or activation via an acyl chloride is standard practice. Reacting (2S)-2-isopropylpentanoyl chloride with a primary or secondary amine provides a direct and high-yielding route to the corresponding amide. ispub.com Studies on the structural analog valproic acid have demonstrated the synthesis of a wide range of amides, including simple primary amides (valpromide) and more complex derivatives, by reacting the valproyl chloride with ammonia or various amines. ispub.comnih.gov

Design and Synthesis of Novel Derivatives of Pentanoic acid, 2-(1-methylethyl)-, (2S)-

Structure-Activity Relationship Studies in Pentanoic acid, 2-(1-methylethyl)-, (2S)- Derivatives

While specific SAR studies on derivatives of (2S)-2-isopropylpentanoic acid are not widely published, extensive research on the structurally similar anticonvulsant drug valproic acid (VPA, 2-propylpentanoic acid) provides a robust framework for predicting the SAR of this compound class. These studies are crucial for designing novel derivatives with potentially improved potency and reduced side effects. nih.govacs.org

Key findings from SAR studies on VPA and related aliphatic acids indicate that:

The Carboxyl Group: The free carboxylic acid is a crucial feature for the anticonvulsant activity of VPA. However, conversion to amide and urea derivatives can lead to compounds with potent activity in other CNS applications, such as neuropathic pain, sometimes exceeding the potency of parent drugs like gabapentin. nih.govacs.org

Lipophilicity: A strong correlation exists between the anticonvulsant activity and the lipophilicity (measured by the octanol-water partition coefficient) of branched-chain carboxylic acids. nih.gov Modifications to the alkyl side chains that alter lipophilicity can significantly impact efficacy.

Alkyl Chain Structure: The developmental toxicity (teratogenicity) associated with VPA has very strict structural requirements. Studies on VPA congeners have shown that minor changes to the alkyl chains can dramatically reduce this toxicity, indicating that the adult nervous system effects (anticonvulsant) and developmental effects have different mechanisms and structural requirements. nih.gov For instance, 2-ethylhexanoic acid and 2-propylhexanoic acid showed VPA-like developmental effects, while other analogs did not. nih.gov This suggests that derivatives of (2S)-2-isopropylpentanoic acid could be designed to separate therapeutic activity from unwanted side effects.

Table 2: Summary of Structure-Activity Relationship Insights from VPA Analogs

| Structural Modification | Effect on Biological Activity | Reference |

| Carboxylic Acid → Amide/Urea | Potent antiallodynic (neuropathic pain) activity | nih.govacs.org |

| Increased Lipophilicity | Correlates with increased anticonvulsant activity | nih.gov |

| Alteration of Alkyl Side Chain | Can dissociate therapeutic activity from developmental toxicity | nih.gov |

| Carboxylic Acid → Ester | Ethyl ester acts as a pro-drug; larger mannitol esters show a different mechanism of action | nih.gov |

These principles guide the rational design of novel derivatives of (2S)-2-isopropylpentanoic acid for targeted biological applications.

Chiral Auxiliary-Based Derivatization for Asymmetric Synthesis Applications

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the creation of specific stereoisomers. williams.edu While (2S)-2-isopropylpentanoic acid is itself a chiral molecule, the principles of auxiliary-based synthesis are most relevant to its own enantioselective preparation or the synthesis of more complex derivatives where new stereocenters are introduced.

A common strategy for synthesizing enantiomerically pure α-substituted carboxylic acids involves attaching an achiral precursor to a chiral auxiliary. For example, an achiral acyl group can be attached to an Evans oxazolidinone auxiliary. blogspot.com The auxiliary then sterically directs the subsequent alkylation of the α-carbon.

In a hypothetical synthesis relevant to (2S)-2-isopropylpentanoic acid, one might start with pentanoic acid attached to an Evans auxiliary. Deprotonation with a strong base like lithium diisopropylamide (LDA) would form a chiral enolate. The bulky auxiliary would shield one face of the enolate, forcing an incoming electrophile, such as an isopropyl halide, to attack from the less hindered face. This diastereoselective alkylation step establishes the desired stereocenter. Subsequent cleavage of the auxiliary, often via hydrolysis, releases the enantiomerically enriched (2S)-2-isopropylpentanoic acid and regenerates the auxiliary for reuse. williams.edu

Similarly, pseudoephedrine can be used as a chiral auxiliary. wikipedia.org It is first converted to an amide with the desired carboxylic acid. The α-proton is then removed to form an enolate, and the subsequent alkylation reaction proceeds with high diastereoselectivity, directed by the chiral scaffold. nih.govwikipedia.org Cleavage of the amide bond then yields the target chiral carboxylic acid. nih.gov

Amide and Ester Derivatives of Pentanoic acid, 2-(1-methylethyl)-, (2S)-

Building on the synthetic methods outlined in section 2.2.4, a diverse library of amide and ester derivatives of (2S)-2-isopropylpentanoic acid can be generated for biological evaluation. Research on VPA has shown that such derivatization can lead to new therapeutic agents. nih.govnih.govresearchgate.net

Amide Derivatives: A wide range of amides can be synthesized by reacting (2S)-2-isopropylpentanoyl chloride with various amines. These can range from simple primary amides to secondary and tertiary amides incorporating different alkyl or aryl substituents. For example, novel amide derivatives of VPA have been synthesized and tested, showing potent activity in models of neuropathic pain and epilepsy. nih.govacs.org One study synthesized a novel VPA amide linked to a 1,3,4-thiadiazole moiety, which showed promising antiepileptic activity, demonstrating how linking the core acid structure to heterocyclic scaffolds can yield new bioactive compounds. researchgate.net

Ester Derivatives: Esterification can be used to create potential pro-drugs. For instance, the ethyl ester of VPA was found to have anticonvulsant effects comparable to VPA itself, suggesting it is hydrolyzed in vivo to the active acid. nih.gov More complex esters, such as those with mannitol, have also been synthesized. Interestingly, these larger ester derivatives appeared to block epileptiform activity through a mechanism distinct from VPA, indicating they were not simply acting as pro-drugs but as new chemical entities with their own intrinsic activity. nih.gov

Table 3: Examples of Amide and Ester Derivative Classes Based on VPA Research

| Derivative Class | Synthetic Precursor | Reactant | Potential Application | Reference |

| Primary Amide | (2S)-2-isopropylpentanoyl chloride | Ammonia | Anticonvulsant, Antiallodynic | ispub.comnih.gov |

| N-Aryl Amides | (2S)-2-isopropylpentanoyl chloride | Substituted Anilines | CNS activity modulation | acs.org |

| Heterocyclic Amides | (2S)-2-isopropylpentanoyl chloride | Amino-heterocycles (e.g., aminothiadiazole) | Novel anticonvulsants | researchgate.net |

| Simple Alkyl Esters | (2S)-2-isopropylpentanoic acid | Simple Alcohols (e.g., ethanol) | Pro-drugs | nih.gov |

| Polyol Esters | (2S)-2-isopropylpentanoyl chloride | Polyols (e.g., mannitol) | New chemical entities with distinct mechanisms | nih.gov |

The synthesis and evaluation of such derivatives of (2S)-2-isopropylpentanoic acid represent a promising avenue for the discovery of new therapeutic agents.

Advanced Analytical and Spectroscopic Methodologies for Characterization of Pentanoic Acid, 2 1 Methylethyl , 2s

Chiral Analysis and Enantiomeric Purity Determination of Pentanoic acid, 2-(1-methylethyl)-, (2S)-

Ensuring the enantiomeric purity of Pentanoic acid, 2-(1-methylethyl)-, (2S)- is of paramount importance. Various analytical techniques are employed to separate and quantify the enantiomers, thereby establishing the enantiomeric excess (ee) of the (2S)-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess (ee) Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess of chiral compounds. Since enantiomers are spectroscopically indistinguishable under achiral conditions, the use of chiral auxiliary agents is required to induce diastereomeric differentiation.

Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that react with the chiral analyte to form a pair of diastereomers. ufrgs.br These diastereomers exhibit distinct NMR spectra, allowing for the quantification of each enantiomer. The carboxylic acid moiety of Pentanoic acid, 2-(1-methylethyl)-, (2S)- can be converted into an ester or amide by reacting with a chiral alcohol or amine, respectively.

A commonly used class of CDAs for chiral carboxylic acids are chiral amines. For instance, the reaction of a racemic mixture of a chiral carboxylic acid with an enantiomerically pure amine, such as (R)-1-phenylethylamine, results in the formation of two diastereomeric amides. The protons in the vicinity of the newly formed stereocenter will have different chemical shifts in the ¹H NMR spectrum, enabling the determination of the enantiomeric ratio. The integration of the corresponding signals allows for the calculation of the enantiomeric excess.

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ) for Diastereomers formed from Chiral Carboxylic Acids and a Chiral Derivatizing Agent

| Proton near Chiral Center | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Chemical Shift Difference (Δδ, ppm) |

| α-CH | 4.15 | 4.12 | 0.03 |

| β-CH₃ | 1.25 | 1.22 | 0.03 |

Note: The data in this table is illustrative and represents typical chemical shift differences observed for diastereomers of chiral carboxylic acids upon derivatization. Actual values for Pentanoic acid, 2-(1-methylethyl)-, (2S)- would require experimental determination.

Chiral Solvating Agents (CSAs) are chiral compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. numberanalytics.com This interaction induces a change in the chemical environment of the analyte's nuclei, leading to separate signals for the two enantiomers in the NMR spectrum. numberanalytics.com Unlike CDAs, the use of CSAs does not require a chemical reaction and the analysis is non-destructive.

For chiral carboxylic acids like Pentanoic acid, 2-(1-methylethyl)-, (2S)-, chiral alcohols or amines are often effective CSAs. The interaction typically involves hydrogen bonding between the carboxylic acid group of the analyte and a functional group on the CSA. The choice of solvent is critical, as it can influence the strength of the interaction and the magnitude of the chemical shift nonequivalence.

Several classes of CSAs have been developed for the enantiodiscrimination of carboxylic acids, including those based on diphenylprolinol, BINOL-amino alcohols, and azaheterocyclic diphenylmethanols. nih.govnih.govnih.govnih.gov These agents have demonstrated success in resolving the signals of various chiral carboxylic acids, allowing for accurate ee determination. nih.govnih.govnih.gov

Table 2: Examples of Chiral Solvating Agents for NMR Analysis of Chiral Carboxylic Acids

| Chiral Solvating Agent | Typical Analyte | Interaction Type | Reference |

| (R)-1-(9-Anthryl)-2,2,2-trifluoroethanol | Carboxylic acids | Hydrogen bonding, π-π stacking | google.com |

| (S)-1-Phenylethylamine | Carboxylic acids | Acid-base interaction, hydrogen bonding | General knowledge |

| (R,R)-1,2-Diphenyl-1,2-ethanediamine | Carboxylic acids | Salt bridge, hydrogen bonding | General knowledge |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of Pentanoic acid, 2-(1-methylethyl)-, (2S)-, GC-MS can be employed to assess its purity and identify any potential impurities.

To analyze the enantiomeric composition, the carboxylic acid is typically derivatized to a more volatile ester, for example, by reaction with a chiral alcohol like (R)-(-)-2-butanol, to form diastereomeric esters. These diastereomers can then be separated on a standard achiral GC column. The mass spectrometer provides structural information for each separated component, confirming their identity.

Alternatively, direct enantiomeric separation can be achieved using a chiral GC column. These columns contain a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. gcms.cz This allows for the direct quantification of the enantiomeric excess without prior derivatization of the analyte itself, although derivatization to a more volatile form (e.g., methyl ester) might still be necessary. nih.gov The use of selected ion monitoring (SIM) in the mass spectrometer can enhance the sensitivity and selectivity of the analysis. nih.gov

Table 3: Illustrative GC-MS Data for the Analysis of a Chiral Carboxylic Acid

| Compound | Retention Time (min) | Major Mass Fragments (m/z) |

| Methyl ester of (2R)-2-isopropylpentanoic acid | 10.2 | 144, 115, 87, 59 |

| Methyl ester of (2S)-2-isopropylpentanoic acid | 10.5 | 144, 115, 87, 59 |

Note: This data is hypothetical and serves to illustrate the expected outcome of a chiral GC-MS analysis. Actual retention times and mass spectra would need to be determined experimentally.

Chromatographic Separation Techniques for Enantiomers

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. ntu.edu.sg For chiral carboxylic acids, two main strategies are employed: indirect and direct separation.

In the indirect method, the enantiomeric mixture is derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral HPLC column. ntu.edu.sg

The direct method involves the use of a chiral stationary phase (CSP). ntu.edu.sgyoutube.com These phases are composed of a chiral selector immobilized on a solid support. The enantiomers of the analyte interact with the chiral selector to form transient diastereomeric complexes with different stabilities, leading to different retention times. youtube.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a wide range of chiral compounds, including carboxylic acids. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be effective for the retention and separation of acidic compounds like valproic acid and its analogs. sielc.com

Spectroscopic Characterization and Structural Elucidation of Pentanoic acid, 2-(1-methylethyl)-, (2S)- and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation of Pentanoic acid, 2-(1-methylethyl)-, (2S)- and its derivatives. numberanalytics.com A combination of methods is typically used to obtain a complete structural assignment.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For Pentanoic acid, 2-(1-methylethyl)-, (2S)-, the IR spectrum will show a characteristic broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. A strong absorption band for the C=O stretch of the carbonyl group will appear around 1710 cm⁻¹. researchgate.net The spectrum of sodium valproate, a related compound, shows a strong band for the antisymmetric carbonyl stretching mode of the valproate ion around 1550 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of Pentanoic acid, 2-(1-methylethyl)-, (2S)- will show distinct signals for the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide detailed information about the connectivity of the atoms.

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The number of signals indicates the number of non-equivalent carbon atoms.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak ([M]⁺) in the mass spectrum of Pentanoic acid, 2-(1-methylethyl)-, (2S)- would correspond to its molecular weight (144.21 g/mol ). nih.gov The fragmentation pattern can provide clues about the structure of the molecule.

Table 4: Summary of Spectroscopic Data for Valproic Acid (a structural analog)

| Spectroscopic Technique | Key Features and Observations |

| IR Spectroscopy | Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (~1708 cm⁻¹) researchgate.net |

| ¹H NMR Spectroscopy | Complex multiplets for alkyl protons, broad singlet for carboxylic acid proton. |

| ¹³C NMR Spectroscopy | Signals corresponding to the eight carbon atoms, with the carbonyl carbon appearing downfield (~180 ppm). |

| Mass Spectrometry | Molecular ion peak at m/z 144, characteristic fragmentation pattern. nih.gov |

Note: This table provides data for the closely related achiral compound, valproic acid, to illustrate the expected spectroscopic features. Specific data for Pentanoic acid, 2-(1-methylethyl)-, (2S)- would require experimental determination.

Biochemical and Metabolic Pathway Studies of Pentanoic Acid, 2 1 Methylethyl , 2s

In Vitro Biotransformation of Pentanoic acid, 2-(1-methylethyl)-, (2S)-

The biotransformation of Pentanoic acid, 2-(1-methylethyl)-, (2S)-, a compound with a notable isopropyl group at its alpha-carbon, is primarily understood by examining the metabolic pathways designed for branched-chain fatty acids. Unlike their linear counterparts, these molecules often require specialized enzymatic routes for their breakdown.

Enzymatic Metabolism by Acyl-CoA Dehydrogenase and β-Oxidation Pathways

The catabolism of most fatty acids in biological systems occurs in the mitochondria and peroxisomes through a process called β-oxidation. nih.gov This process begins with the activation of the fatty acid to its acyl-CoA derivative. Subsequently, a cycle of four enzymatic reactions, including an initial dehydrogenation by acyl-CoA dehydrogenase, systematically shortens the fatty acid chain by two carbons, producing acetyl-CoA, NADH, and FADH₂. libretexts.org

However, the structure of Pentanoic acid, 2-(1-methylethyl)-, (2S)- presents a challenge to this standard pathway. The presence of a methyl or larger alkyl group on the α- or β-carbon can sterically hinder the formation of the double bond between these carbons by acyl-CoA dehydrogenase, effectively blocking β-oxidation. nepjol.infonih.gov Specifically, a branch at the β-carbon (C3), as seen in the well-studied phytanic acid, makes direct β-oxidation impossible. nepjol.infonih.gov To overcome this, cells employ an alternative pathway known as α-oxidation, which occurs in the peroxisomes. nih.govwikipedia.org This process removes a single carbon atom from the carboxyl end of the fatty acid, bypassing the problematic branch. wikipedia.orgbyjus.com

For Pentanoic acid, 2-(1-methylethyl)-, (2S)-, the bulky isopropyl group is on the α-carbon (C2). This α-branch also obstructs the standard β-oxidation machinery. Therefore, its metabolism is initiated via the α-oxidation pathway. This pathway involves the hydroxylation of the α-carbon, followed by the removal of the original carboxyl group. The resulting molecule, now one carbon shorter, can then be channeled into the β-oxidation pathway for complete degradation. nih.govyoutube.com The initial step is catalyzed by an α-hydroxylase, leading to a 2-hydroxy intermediate, which is then cleaved by a lyase. wikipedia.orgyoutube.comnih.gov

Analysis of Biotransformation Products via Mass Spectrometry and Chromatographic Techniques

The identification and quantification of metabolites produced during the in vitro biotransformation of fatty acids are crucial for elucidating their metabolic fate. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principal analytical techniques employed for this purpose. nih.gov

Chromatographic methods, particularly HPLC, are used to separate the parent compound from its various metabolites in a complex biological matrix, such as from cell culture or liver homogenate experiments. nih.gov The separation is based on the differential partitioning of each compound between a stationary phase (the column) and a mobile phase (the solvent). Following separation, mass spectrometry provides detailed structural information. It measures the mass-to-charge ratio (m/z) of the ionized molecules, allowing for the determination of their elemental composition. Tandem mass spectrometry (MS/MS) involves fragmenting the initial ions and analyzing the resulting fragments to piece together the molecule's precise structure, enabling the unambiguous identification of biotransformation products. nih.gov

Table 1: Key Analytical Techniques in Biotransformation Studies

| Technique | Principle | Application in Studying Pentanoic acid, 2-(1-methylethyl)-, (2S)- Metabolism |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a mixture based on their affinity for a stationary phase and a liquid mobile phase. | Isolates the parent compound and its various hydroxylated and chain-shortened metabolites from the in vitro reaction mixture. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It provides mass information and fragmentation patterns. | Determines the exact mass of potential metabolites, confirming changes like hydroxylation or carboxylation, and provides fragmentation data to pinpoint the location of structural modifications. |

Structural Specificity and Biotransformation Patterns of Pentanoic acid, 2-(1-methylethyl)-, (2S)-

The metabolic route of a fatty acid is dictated by its structure. The defining feature of Pentanoic acid, 2-(1-methylethyl)-, (2S)- is its α-isopropyl branch. This structural element necessitates a biotransformation pattern that differs significantly from both straight-chain and other common branched-chain fatty acids, such as the iso and anteiso forms which have methyl branches near the end of the chain. nih.gov

The biotransformation is expected to begin with α-oxidation to remove the C1 carboxyl group and the C2 carbon with its isopropyl branch. youtube.com This process yields a fatty acid that is shorter and has a different branching structure, which can then be a substrate for the β-oxidation pathway. This contrasts with straight-chain fatty acids that enter β-oxidation directly and β-branched fatty acids like phytanic acid, which undergo α-oxidation to remove the C1 carboxyl group, converting the problematic β-branch into a manageable α-branch in the resulting pristanic acid. nih.gov

Table 2: Influence of Fatty Acid Structure on Initial Metabolic Pathway

| Fatty Acid Type | Example | Key Structural Feature | Initial Metabolic Pathway |

|---|---|---|---|

| Straight-Chain | Palmitic Acid | Linear hydrocarbon chain | β-Oxidation |

| β-Branched | Phytanic Acid | Methyl group at C3 | α-Oxidation |

| α-Branched | Pentanoic acid, 2-(1-methylethyl)-, (2S)- | Isopropyl group at C2 | α-Oxidation |

Pentanoic acid, 2-(1-methylethyl)-, (2S)- as a Model Compound in Branched-Chain Fatty Acid Metabolism Research

The unique structure of Pentanoic acid, 2-(1-methylethyl)-, (2S)- makes it a valuable tool for investigating the intricacies of fatty acid metabolism.

Investigation of Structural Variations and Their Impact on Metabolic Pathways

By using compounds with specific structural variations, researchers can probe the substrate specificity and mechanisms of metabolic enzymes. Pentanoic acid, 2-(1-methylethyl)-, (2S)- serves as an ideal model compound for studying the α-oxidation pathway. nepjol.info By comparing its metabolic processing to that of phytanic acid (β-branched) and pristanic acid (α-methyl branched), scientists can delineate the specific roles and efficiencies of the enzymes involved, such as phytanoyl-CoA hydroxylase and 2-hydroxyphytanoyl-CoA lyase. nih.govnih.govnih.gov Such studies are essential for understanding metabolic disorders like Refsum disease, which arises from defects in the α-oxidation pathway. wikipedia.org

Role in Energy Production Mechanisms in Biological Systems

The catabolism of fatty acids is a fundamental process for energy generation in most organisms, yielding significant amounts of ATP. wikipedia.org The breakdown of Pentanoic acid, 2-(1-methylethyl)-, (2S)- contributes to cellular energy pools. Following the initial α-oxidation step, the resulting acyl-CoA molecule can enter the peroxisomal or mitochondrial β-oxidation pathway. wikipedia.orgresearchgate.net

The β-oxidation of the resulting C7 chain would proceed, likely yielding two molecules of acetyl-CoA and one molecule of propionyl-CoA. Acetyl-CoA enters the citric acid cycle directly for complete oxidation to CO₂ and water, generating ATP. wikipedia.org Propionyl-CoA, a three-carbon unit, is converted in a separate series of reactions to succinyl-CoA, which is also an intermediate of the citric acid cycle. hmdb.ca Thus, the complete catabolism of this branched-chain fatty acid provides substrates that fuel the central energy-producing hub of the cell.

Table 3: Potential Energy-Yielding Products from the Catabolism of Pentanoic acid, 2-(1-methylethyl)-, (2S)-

| Metabolic Pathway | Substrate | Key Products for Energy Metabolism | Subsequent Fate |

|---|---|---|---|

| α-Oxidation | Pentanoic acid, 2-(1-methylethyl)-, (2S)-CoA | C7 Acyl-CoA | Enters β-Oxidation |

| β-Oxidation | C7 Acyl-CoA | 2 Acetyl-CoA, 1 Propionyl-CoA | Acetyl-CoA enters Citric Acid Cycle; Propionyl-CoA is converted to Succinyl-CoA and enters the Citric Acid Cycle. |

Comparative Metabolic Studies with Constitutional Isomers and Analogues

The metabolic profile of a xenobiotic compound is significantly influenced by its chemical structure. Even subtle variations, such as the arrangement of atoms in constitutional isomers or the stereochemistry at a chiral center, can lead to profound differences in metabolic fate, and consequently, in pharmacological and toxicological profiles. This section explores the comparative metabolism of Pentanoic acid, 2-(1-methylethyl)-, (2S)-, also known as (2S)-2-isopropylpentanoic acid, alongside its key constitutional isomers and analogues, with a particular focus on valproic acid (VPA).

Valproic acid (2-propylpentanoic acid), a widely used antiepileptic drug, is a constitutional isomer of (2S)-2-isopropylpentanoic acid. nih.govclinpgx.org Due to its extensive clinical use, the metabolism of VPA has been thoroughly investigated and serves as a primary benchmark for comparison. The major metabolic pathways for VPA in humans include glucuronidation, mitochondrial beta-oxidation, and cytochrome P450 (CYP)-mediated oxidation. clinpgx.orgplos.org

Glucuronidation is a major route of VPA metabolism, accounting for a significant portion of its elimination. clinpgx.org This process involves the conjugation of VPA with glucuronic acid, primarily mediated by UDP-glucuronosyltransferases (UGTs) such as UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7. clinpgx.org

Beta-oxidation , another major pathway, occurs in the mitochondria. clinpgx.orgwikipedia.org VPA, as a branched-chain fatty acid, undergoes a series of enzymatic reactions that shorten its carbon chain, leading to the formation of various metabolites. wikipedia.orglibretexts.org This process is crucial for the energy production from fatty acids but can also lead to the formation of reactive intermediates. microbenotes.comaocs.orgyoutube.com

CYP-mediated oxidation represents a minor but critical pathway for VPA metabolism. clinpgx.org Several CYP isoenzymes are involved, including CYP2C9, CYP2A6, and CYP2B6. plos.org This pathway leads to the formation of several metabolites, some of which, like 4-ene-VPA, have been associated with hepatotoxicity. uberresearch.com

In contrast to the extensive data on VPA, the specific metabolic pathways of (2S)-2-isopropylpentanoic acid are less well-documented in publicly available literature. However, based on its structural similarity to VPA and other branched-chain fatty acids, it is anticipated to undergo similar metabolic transformations, including oxidation and conjugation.

A comparative in vitro study investigated the inhibitory effects of propylisopropylacetic acid (PIA), another constitutional isomer of VPA, on acyl-CoA synthetase 4 (Acsl4), an enzyme involved in the acylation of arachidonic acid. The study found that PIA, like VPA, uncompetitively inhibited Acsl4. nih.gov This suggests that despite structural differences, these isomers can interact with the same enzymes, though potentially with different affinities and metabolic outcomes.

The stereochemistry of branched-chain fatty acid metabolism is a critical factor. For instance, the metabolism of other chiral compounds has been shown to be stereoselective, with different enantiomers being processed by different enzymes or at different rates. While specific studies on the stereoselective metabolism of (2S)-2-isopropylpentanoic acid versus its (R)-enantiomer are not widely available, the principles of stereoselective metabolism observed for other drugs, such as propranolol, where different CYP isoforms are responsible for the metabolism of R- and S-enantiomers, suggest that similar stereoselectivity could be expected. nih.gov

The metabolism of other constitutional isomers, such as 2-ethyl-2-methylbutanoic acid, is also not extensively detailed in the literature. nih.govnist.gov However, the general principles of fatty acid metabolism would apply. ymdb.cawikipedia.orgnih.gov

The following interactive table summarizes the known and predicted metabolic pathways for (2S)-2-isopropylpentanoic acid and its key constitutional isomer, valproic acid.

| Feature | (2S)-2-isopropylpentanoic acid | Valproic Acid (2-propylpentanoic acid) |

| Primary Metabolic Pathways | Predicted to be similar to VPA: Oxidation (beta-oxidation, CYP-mediated) and Conjugation (glucuronidation). | Glucuronidation, Beta-oxidation, CYP-mediated oxidation. clinpgx.orgplos.org |

| Key Metabolizing Enzymes | Predicted to involve UGTs, mitochondrial beta-oxidation enzymes, and CYPs. | UGTs: UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7. clinpgx.orgCYPs: CYP2C9, CYP2A6, CYP2B6. plos.org |

| Known Metabolites | Specific metabolites are not well-documented in public literature. | 2-ene-VPA, 4-ene-VPA, and various other products of oxidation and glucuronidation. uberresearch.com |

| Stereoselectivity | Metabolism is expected to be stereoselective, though specific data is lacking. | Not applicable as VPA is achiral. |

Further research is necessary to fully elucidate the comparative metabolic profiles of (2S)-2-isopropylpentanoic acid and its various constitutional isomers and analogues. Such studies would provide valuable insights into the structure-metabolism relationships and help in predicting the pharmacological and toxicological properties of this class of compounds.

Molecular and Cellular Biological Investigations of Pentanoic Acid, 2 1 Methylethyl , 2s

Molecular Target Interaction Studies of Pentanoic acid, 2-(1-methylethyl)-, (2S)-

The investigation into how Pentanoic acid, 2-(1-methylethyl)-, (2S)- interacts with specific molecular targets is crucial for understanding its biological function. These studies range from direct enzyme assays to computational predictions.

Direct experimental evidence detailing the interactions of the (2S)- isomer of 2-isopropylpentanoic acid with specific enzymes is not widely documented in scientific literature. ontosight.ai However, research on the racemic mixture, known as rac 2-isopropyl pentanoic acid, indicates it is a natural product that can inhibit protein synthesis, which suggests interactions with enzymes involved in this fundamental cellular process. biosynth.com

Predicted interaction models for the general 2-isopropylpentanoic acid molecule suggest potential binding to several key enzymes, which could modulate their activity. plantaedb.com These predictions offer a roadmap for future experimental validation.

Table 1: Predicted Enzyme Targets for 2-Isopropylpentanoic acid

| Enzyme Target | UniProt ID | Model Accuracy | Predicted Function |

| MAP kinase ERK2 | P28482 | 97.88% | Involved in signaling pathways regulating cell proliferation and differentiation. plantaedb.com |

| Cathepsin D | P07339 | 94.02% | A lysosomal aspartyl protease involved in protein degradation and apoptosis. plantaedb.com |

| Cyclooxygenase-1 | P23219 | 89.36% | An enzyme responsible for the formation of prostanoids, including thromboxane (B8750289) and prostaglandins. plantaedb.com |

| Nuclear factor NF-kappa-B p105 subunit | P19838 | 94.55% | A transcription factor that plays a key role in regulating the immune response to infection. plantaedb.com |

This data represents predicted interactions for the general 2-isopropylpentanoic acid molecule and requires experimental confirmation for the (2S)- isomer.

The specific effects of Pentanoic acid, 2-(1-methylethyl)-, (2S)- on ion channels and receptors are not extensively characterized. ontosight.ai However, computational models predict a potential interaction between 2-isopropylpentanoic acid and the neuronal acetylcholine (B1216132) receptor (alpha4/beta4 subunit), a ligand-gated ion channel crucial for neurotransmission in the central nervous system. plantaedb.com The modulation of such receptors can significantly impact neuronal excitability and signaling. mdpi.com

Furthermore, related short-chain fatty acids are known to modulate the function of acid-sensing ion channels (ASICs), which are involved in nociception and neuronal signaling. nih.gov While not directly demonstrated for this specific compound, it suggests a potential class of targets for future investigation. The alteration of membrane properties by lipid-soluble molecules can also indirectly affect the function of various embedded ion channels. nih.gov

In the absence of extensive empirical data, computational methods provide valuable predictions about the molecular behavior and potential biological targets of Pentanoic acid, 2-(1-methylethyl)-, (2S)-. Molecular docking simulations, a key computational technique, can predict the binding affinity of a molecule to the active site of a protein, as demonstrated in studies of other novel compounds. mdpi.com

For 2-isopropylpentanoic acid, predictive models have generated a list of potential protein targets with varying degrees of confidence. plantaedb.com These models use the chemical structure of the compound to forecast its interactions with a wide range of biological macromolecules. plantaedb.com Additionally, physicochemical properties have been calculated, with a predicted octanol-water partition coefficient (XlogP) of 2.5, indicating moderate lipophilicity. uni.lu

Table 2: Predicted Physicochemical and Interaction Properties

| Property | Value | Method | Source |

| Molecular Formula | C₈H₁₆O₂ | --- | chemspider.comchemdiv.com |

| Molecular Weight | 144.21 g/mol | --- | chemspider.comchemdiv.com |

| XlogP | 2.5 | Predicted | uni.lu |

| Monoisotopic Mass | 144.115030 Da | --- | chemspider.com |

| Predicted CCS ([M+H]⁺) | 134.0 Ų | CCSbase | uni.lu |

| Predicted CCS ([M-H]⁻) | 132.8 Ų | CCSbase | uni.lu |

CCS: Collision Cross Section

Cellular Effects and Mechanistic Pathways of Pentanoic acid, 2-(1-methylethyl)-, (2S)- in In Vitro Models

In vitro studies using cell lines are fundamental to elucidating the cellular responses and mechanistic pathways affected by a compound. Research on the racemic mixture of 2-isopropylpentanoic acid has revealed significant effects on critical cellular processes like apoptosis and differentiation.

The racemic mixture, rac 2-isopropyl pentanoic acid (rac-2IP), has been demonstrated to be a natural product that induces apoptosis, or programmed cell death, in cancer cells. biosynth.com This process is critical for eliminating damaged or malignant cells and is a key target for anticancer therapies. mdpi.comnih.gov

The mechanism of rac-2IP-induced apoptosis involves the activation of Caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. biosynth.comnih.gov Activation of Caspase-9 typically occurs on the apoptosome complex following mitochondrial stress and leads to a cascade of downstream effector caspases, ultimately resulting in cell death. nih.govnih.gov A key downstream event observed with rac-2IP treatment is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair that is a hallmark substrate of executioner caspases during apoptosis. biosynth.com This compound was also found to inhibit cell growth and protein synthesis, contributing to its apoptotic effect. biosynth.com

Table 3: Observed Apoptotic Effects of rac 2-Isopropyl Pentanoic Acid in Cancer Cells

| Effect | Mechanism/Marker | Significance | Source |

| Induces Apoptosis | Programmed Cell Death | Elimination of cancer cells. biosynth.com | biosynth.com |

| Caspase-9 Activation | Initiator of Intrinsic Apoptotic Pathway | Triggers the downstream execution phase of apoptosis. biosynth.comnih.gov | biosynth.com |

| PARP Cleavage | Downstream Apoptotic Event | A classic indicator of caspase-mediated apoptosis. biosynth.com | biosynth.com |

| Inhibition of Cell Growth | Anti-proliferative Effect | Prevents the expansion of the cancer cell population. biosynth.com | biosynth.com |

This data pertains to the racemic mixture of 2-isopropylpentanoic acid.

While direct studies on the influence of Pentanoic acid, 2-(1-methylethyl)-, (2S)- on neuronal differentiation are lacking, the structurally related compound Valproic Acid (VPA) is known to have significant effects in this area. nih.gove-century.us VPA has been shown to promote the differentiation of neural stem cells (NSCs) into neurons, often at the expense of differentiation into glial cells like astrocytes. e-century.us

Studies on rat hippocampal NSCs show that VPA can accelerate differentiation, leading to an increase in the number and length of neurites. e-century.us This process is often assessed by monitoring the expression of specific cellular markers. For instance, the expression of Microtubule-associated protein 2 (MAP2) is a common indicator of neuronal commitment, while Neuroendocrine-specific protein C (NSP-C) expression has also been strongly correlated with a high degree of neuronal differentiation. nih.govfrontiersin.org Given the structural similarity, it is plausible that Pentanoic acid, 2-(1-methylethyl)-, (2S)- could exhibit similar effects on neuronal cell fate, representing an important area for future research.

Table 4: Effects of the Related Compound Valproic Acid (VPA) on Neuronal Differentiation

| Cell Line/Model | Observed Effect | Key Markers | Source |

| Rat Hippocampal Neural Stem Cells | Promoted differentiation towards a neuronal phenotype. | Increased number and length of neurites. | e-century.us |

| Rat Hippocampal Neural Stem Cells | Inhibited differentiation towards astrocytes. | Reduced astrocyte population post-treatment. | e-century.us |

| Human Teratocarcinoma cell line (hNT2) | Induction of neuronal differentiation. | Induced expression of NSP-A and NSP-C. nih.gov | nih.gov |

This data is for the related compound Valproic Acid (VPA) and suggests a potential, but unconfirmed, activity for Pentanoic acid, 2-(1-methylethyl)-, (2S)-.

Effects on Cell Growth and Proliferation in Cell Culture Systems

While direct and extensive studies on the specific effects of Pentanoic acid, 2-(1-methylethyl)-, (2S)- on cell growth and proliferation are limited in the provided information, the broader class of valproic acid analogues has been a subject of significant investigation. Valproic acid itself is known to inhibit the proliferation of various cancer cell lines. mdpi.comscienceopen.com This anti-proliferative effect is often attributed to its activity as a histone deacetylase (HDAC) inhibitor, which leads to changes in gene expression that can arrest the cell cycle and induce apoptosis. mdpi.com

For instance, valproic acid has been shown to reduce cell viability in breast cancer cells, such as MCF-7 and MDA-MB-231, in a dose- and time-dependent manner. nih.gov In HeLa cervical cancer cells, VPA also demonstrated a dose- and time-dependent inhibition of proliferation. brieflands.com These effects are typically associated with an arrest of the cell cycle at different phases, such as G1 or G2/M, depending on the cell type. nih.gov

Table 1: Effects of Valproic Acid on Cell Proliferation in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Effect on Proliferation | Key Molecular Changes |

| MCF-7 | Breast Cancer | Inhibition | G1/G0 phase arrest |

| MDA-MB-231 | Breast Cancer | Inhibition | G2/M phase arrest |

| HeLa | Cervical Cancer | Inhibition | Sub-G1 phase arrest, apoptosis induction |

| A549 | Lung Cancer | Inhibition | - |

| PC-3 | Prostate Cancer | Inhibition | Cell cycle arrest |

| DU-145 | Prostate Cancer | Inhibition | Cell cycle arrest |

This table summarizes the effects of Valproic Acid (VPA) as a proxy, due to the lack of specific data for Pentanoic acid, 2-(1-methylethyl)-, (2S)-.

Investigation of Anti-Invasive Activities in Cellular Models

The anti-invasive properties of valproic acid and its derivatives are a key area of cancer research. VPA has been shown to suppress the invasion of cancer cells in various models. For example, in non-small-cell lung cancer A549 cells, VPA treatment led to a decrease in the expression of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and facilitation of cell invasion. scienceopen.com

The mechanism behind these anti-invasive effects is often linked to the regulation of genes involved in metastasis. For instance, VPA has been found to upregulate the expression of the tumor suppressor gene Nm23-H1 and downregulate the metastasis indicator CD44v6 in A549 cells. scienceopen.com

Table 2: Effects of Valproic Acid on Markers of Invasion in A549 Lung Cancer Cells

| Marker | Function | Effect of VPA Treatment |

| MMP-2 | Extracellular matrix degradation | Decreased expression |

| MMP-9 | Extracellular matrix degradation | Decreased expression |

| Nm23-H1 | Tumor suppressor | Increased expression |

| CD44v6 | Metastasis indicator | Decreased expression |

This table summarizes the effects of Valproic Acid (VPA) as a proxy, due to the lack of specific data for Pentanoic acid, 2-(1-methylethyl)-, (2S)-.

Comparative Biological Activity Studies with Valproic Acid and its Isomers

Comparative studies of valproic acid and its isomers are essential for understanding structure-activity relationships and identifying compounds with improved therapeutic profiles. While direct comparisons involving Pentanoic acid, 2-(1-methylethyl)-, (2S)- are scarce in the provided information, studies on other VPA isomers highlight the importance of stereochemistry.

For instance, research on amide derivatives of VPA has shown that different stereoisomers can possess varying potencies as antiepileptic agents, with some showing a better safety profile, particularly concerning teratogenicity. nih.gov This suggests that the spatial arrangement of the alkyl groups relative to the carboxylic acid function significantly influences the biological activity.

The development of second-generation VPA analogues has focused on creating compounds with a broader spectrum of activity and improved safety. nih.gov These efforts underscore the potential for specific isomers, such as (S)-2-isopropylpentanoic acid, to exhibit unique biological profiles. However, without direct comparative data on its anticancer or anti-invasive efficacy against VPA or its other isomers, its relative potency remains uncharacterized. The available information does not provide specific IC50 values or other quantitative measures of biological activity for (2S)-2-isopropylpentanoic acid in cancer cell lines that would allow for a direct comparison with valproic acid.

Applications of Pentanoic Acid, 2 1 Methylethyl , 2s As a Chiral Building Block and Research Tool

Role in Asymmetric Synthesis of Complex Chiral Molecules

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science, as the chirality of a molecule often dictates its biological activity and physical properties. mit.edu Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecular structure, are a fundamental component of this synthetic strategy. nih.gov Pentanoic acid, 2-(1-methylethyl)-, (2S)- is one such building block, offering its defined stereocenter for the construction of more complex chiral targets. ontosight.ai

The primary utility of Pentanoic acid, 2-(1-methylethyl)-, (2S)- in asymmetric synthesis is the stereoselective introduction of a branched isopropyl group adjacent to a carboxylic acid function. By using this compound as a starting material, chemists can ensure that the specific (S)-stereochemistry is transferred to the final product, avoiding the need for complex stereoselective reactions or difficult chiral separations later in the synthetic sequence. This approach, known as chiral pool synthesis, is an efficient method for constructing molecules with multiple stereocenters.

The carboxylic acid group of the molecule provides a reactive handle for a variety of chemical transformations, such as conversion to esters, amides, or acyl chlorides. These derivatives can then participate in coupling reactions to be integrated into a larger molecular framework, carrying the chiral isopropyl-bearing fragment with them.

Table 1: Synthetic Potential of Pentanoic acid, 2-(1-methylethyl)-, (2S)- as a Chiral Building Block

| Structural Feature | Synthetic Application | Transformation Example |

| (S)-Stereocenter at C2 | Establishes a defined stereocenter in the target molecule. | Incorporation into a larger molecule without loss of enantiomeric purity. |

| Isopropyl Branch | Introduces a sterically defined branched-chain moiety. | Influences the conformation and binding properties of the final product. |

| Carboxylic Acid Moiety | Serves as a versatile functional group for chemical modification. | Conversion to amides, esters, or participation in coupling reactions. |

While specific examples of marketed drugs synthesized directly from Pentanoic acid, 2-(1-methylethyl)-, (2S)- are not widely documented in the provided literature, its role as an intermediate in the synthesis of new pharmaceutical candidates is noted. ontosight.ai Its structural relationship to Valproic Acid (VPA), a widely used antiepileptic and mood-stabilizing drug, makes it and its derivatives subjects of significant research interest. nih.govnih.gov

Researchers frequently synthesize analogues of existing drugs to discover new compounds with improved efficacy or reduced side effects. nih.govgoogle.com Pentanoic acid, 2-(1-methylethyl)-, (2S)- represents a chiral analogue of VPA. The synthesis of novel compounds based on this chiral scaffold could lead to molecules with distinct pharmacological profiles. For instance, studies on substituted pentanoic acids have explored their potential as anticancer agents by targeting enzymes like matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8). nih.gov The defined stereochemistry of the (S)-enantiomer could be used to probe the stereospecific requirements of these biological targets.

Utilization as a Biochemical Probe in Metabolic and Enzymatic Research

A biochemical probe is a small molecule used to study and characterize the function of proteins and biological pathways. synzeal.commdpi.com The enantiomers of a chiral molecule are ideal probes for investigating the stereochemical preferences of enzyme active sites and receptors. While specific studies employing Pentanoic acid, 2-(1-methylethyl)-, (2S)- as a probe are not detailed in the search results, its structural relationship to VPA provides a clear rationale for its use in this context.

VPA is known to interact with multiple enzymes, including GABA transaminase (GABA-T) and histone deacetylases (HDACs), which are linked to its therapeutic effects. nih.govnih.govresearchgate.net Using the pure (2S)- and (2R)-enantiomers of its isopropyl analogue allows researchers to dissect the stereoselectivity of these interactions. For example, comparing the inhibitory activity of each enantiomer against a specific HDAC isozyme can reveal the three-dimensional shape of the enzyme's binding pocket and inform the design of more selective and potent inhibitors. Such studies are critical for understanding drug mechanisms and for developing new therapeutics with fewer off-target effects. researchgate.net

Table 2: Potential Application as a Biochemical Probe in VPA-Related Research

| Enzyme Target of VPA | Research Question Addressable with (2S)-Enantiomer | Rationale |

| GABA Transaminase (GABA-T) | Is the inhibition of GABA-T stereoselective? | To determine if one enantiomer binds more effectively, informing the design of more specific GABA-T inhibitors. nih.govresearchgate.net |

| Histone Deacetylases (HDACs) | What is the stereochemical preference for HDAC inhibition? | To probe the topology of the HDAC active site and develop isoform-selective inhibitors. nih.govnih.gov |

| Cytochrome P450 Enzymes | Is the metabolism of VPA analogues stereoselective? | To understand how the body processes different stereoisomers, which impacts drug efficacy and safety. nih.gov |

Development of Research Reagents and Standards Based on Pentanoic acid, 2-(1-methylethyl)-, (2S)-

One of the most well-documented applications of this compound family is in the field of analytical chemistry as research reagents and reference standards. The racemic mixture, 2-isopropylpentanoic acid, is officially recognized as "Valproic Acid Impurity C" by the European Pharmacopoeia (EP). ontosight.aisimsonpharma.com Regulatory agencies require pharmaceutical manufacturers to control impurities in active pharmaceutical ingredients (APIs), and certified reference materials are essential for this quality control. ontosight.aisigmaaldrich.com

The availability of the pure (S)-enantiomer is crucial for advanced analytical applications. simsonpharma.com Modern analytical methods, particularly chiral chromatography, are designed to separate and quantify the individual enantiomers of a chiral impurity. Therefore, Pentanoic acid, 2-(1-methylethyl)-, (2S)- serves as a specific analytical standard for:

Method Development: Developing and validating enantioselective analytical methods capable of separating it from its (R)-enantiomer and from the main drug, Valproic Acid.

Quality Control: Accurately quantifying the amount of the (S)-enantiomer in batches of Valproic Acid to ensure they meet the stringent purity and safety requirements set by regulatory bodies.

Metabolic Studies: Identifying and quantifying stereospecific metabolites in pharmacokinetic research.

Vendors supply this compound as a high-purity reference standard, often accompanied by a Certificate of Analysis, confirming its identity and quality for these precise applications. simsonpharma.com

Table 3: Profile as a Research Reagent and Analytical Standard

| Compound Name | CAS Number | Role |

| Pentanoic acid, 2-(1-methylethyl)- | 62391-99-5 | Reference Standard for Valproic Acid Impurity C (racemic mixture). ontosight.aisimsonpharma.combiosynth.com |

| Pentanoic acid, 2-(1-methylethyl)-, (2S)- | 247182-97-4 | Enantiomer-specific standard for chiral analysis and research. simsonpharma.comnih.gov |

Future Directions and Emerging Research Avenues for Pentanoic Acid, 2 1 Methylethyl , 2s

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of enantiomerically pure compounds like Pentanoic acid, 2-(1-methylethyl)-, (2S)- is a cornerstone of modern chemistry. ontosight.ai Future research is increasingly focused on developing more efficient, sustainable, and selective synthetic methodologies.

Current and Future Synthetic Approaches: Traditional synthesis of chiral acids often involves the resolution of racemic mixtures, a process that is inherently inefficient as it discards half of the material. Modern approaches are geared towards asymmetric synthesis, where the desired enantiomer is produced directly.

Emerging research is likely to focus on:

Asymmetric Catalysis: The use of chiral catalysts to produce enantiomerically pure compounds is a rapidly advancing field. chiralpedia.com Research into novel metal-based or organocatalytic systems could lead to more efficient and environmentally friendly syntheses of (2S)-2-isopropylpentanoic acid.

Biocatalysis: The use of enzymes to catalyze stereospecific reactions offers high selectivity under mild conditions. Engineered enzymes could be developed to produce (2S)-2-isopropylpentanoic acid with high enantiomeric excess.

Engineered Metabolic Pathways: Advances in synthetic biology allow for the engineering of metabolic pathways in microorganisms or plants to produce specific, complex molecules. escholarship.orgnih.gov This approach could be harnessed for the sustainable production of (2S)-2-isopropylpentanoic acid and its derivatives. nih.gov For instance, by introducing and optimizing new biosynthetic pathways in host organisms, it's possible to create "new-to-nature" compounds with potentially enhanced properties. escholarship.orgnih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Advantages | Potential Challenges |

| Asymmetric Catalysis | High efficiency and selectivity, potential for large-scale production. | Catalyst cost and sensitivity, potential for metal contamination. |

| Biocatalysis | High stereospecificity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

| Metabolic Engineering | Sustainable production from renewable feedstocks, potential for novel derivatives. | Complexity of pathway engineering, optimization of yields. |

Advanced Omics-Based Approaches for Deeper Biological Understanding

To fully elucidate the biological role and mechanisms of action of Pentanoic acid, 2-(1-methylethyl)-, (2S)-, a systems-level understanding is required. Advanced "omics" technologies provide the tools for such an in-depth analysis. While its specific biological functions are not yet widely documented, its structural similarity to valproic acid suggests potential involvement in metabolic pathways of branched-chain amino or fatty acids. ontosight.ai

Potential Omics Applications:

Metabolomics: To study the global changes in metabolite profiles within a biological system upon exposure to the compound. This can reveal the metabolic pathways affected by (2S)-2-isopropylpentanoic acid.

Proteomics: To identify protein targets and understand how the compound influences protein expression and post-translational modifications. This can provide insights into its mechanism of action.

Transcriptomics: To analyze changes in gene expression patterns, revealing the cellular response to the compound at the transcriptional level.

Genomics: To identify genetic factors that may influence an organism's response to the compound.

By integrating data from these different omics levels, researchers can construct a comprehensive picture of the biological activity of (2S)-2-isopropylpentanoic acid.

Computational Design of Pentanoic acid, 2-(1-methylethyl)-, (2S)- Derivatives with Targeted Biological Activities

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. These approaches can accelerate the discovery of novel derivatives of Pentanoic acid, 2-(1-methylethyl)-, (2S)- with enhanced or specific biological activities.

Computational Design Strategies:

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.

Molecular Docking: To simulate the binding of (2S)-2-isopropylpentanoic acid and its derivatives to potential protein targets. This can help in identifying key interactions and in designing molecules with improved binding affinity and selectivity.

Molecular Dynamics Simulations: To study the dynamic behavior of the compound and its interaction with biological macromolecules over time, providing a more realistic view of the binding process.

The insights gained from these computational studies can guide the synthesis of a smaller, more focused library of compounds for experimental testing, thereby saving time and resources.

Integration of Pentanoic acid, 2-(1-methylethyl)-, (2S)- in Multi-Component Systems for Material Science Research

The inherent chirality of Pentanoic acid, 2-(1-methylethyl)-, (2S)- makes it an interesting building block for the development of advanced materials. chiralpedia.com Chirality, or "handedness," at the molecular level can be transferred to the macroscopic properties of a material, leading to unique optical, electronic, and mechanical characteristics. chiralpedia.comtue.nl

Potential Applications in Material Science:

Chiral Liquid Crystals: The incorporation of chiral molecules like (2S)-2-isopropylpentanoic acid can induce the formation of chiral phases in liquid crystals, which are essential for applications in displays and photonics. chiralpedia.com

Chiral Polymers: As a monomer or a chiral additive, it could be used to synthesize polymers with helical structures, which can exhibit interesting chiroptical properties. chiralpedia.com

Supramolecular Assemblies: The carboxylic acid group allows for the formation of non-covalent interactions, such as hydrogen bonding, which can drive the self-assembly of molecules into ordered, chiral supramolecular structures. tue.nl These materials have potential applications in catalysis and sensing. chiralpedia.comtue.nl

Chiral Surfaces and Interfaces: The molecule could be used to modify surfaces to create chiral environments for applications in enantioselective separations and asymmetric catalysis. chiralpedia.com